molecular formula C10H16F3NO3 B3046512 tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate CAS No. 1251924-65-8

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate

Cat. No.: B3046512
CAS No.: 1251924-65-8
M. Wt: 255.23
InChI Key: VKIUORAPQPBASU-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate is a chemical compound with the CAS Number: 2167623-57-4 . It has a molecular weight of 255.24 . The IUPAC name for this compound is tert-butyl ((1r,3r)-3-hydroxy-3-(trifluoromethyl)cyclobutyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)/t6-,9- . This code provides a specific representation of the molecule’s structure. For a visual representation of the molecule, you may refer to databases like ChemSpider .

Safety and Hazards

Specific safety information and hazards associated with this compound are not available in the sources I found. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Mode of Action

The hydroxyl group and carbamate moiety could potentially form hydrogen bonds with amino acid residues in the target protein, while the trifluoromethyl group could participate in hydrophobic interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to inhibit enzymes such as aldehyde dehydrogenase . If this compound has a similar mechanism, it could potentially affect metabolic pathways involving this enzyme.

Pharmacokinetics

The tert-butyl group could increase its lipophilicity, potentially enhancing its absorption and distribution, while the trifluoromethyl group could increase its metabolic stability .

Action Environment

The action of “tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other compounds could affect its metabolism and excretion .

Properties

IUPAC Name

tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-6-4-9(16,5-6)10(11,12)13/h6,16H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIUORAPQPBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129112
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-65-8
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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